7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
CAS No.: 887216-59-3
Cat. No.: VC6746122
Molecular Formula: C24H22N2O5
Molecular Weight: 418.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887216-59-3 |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.449 |
| IUPAC Name | 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
| Standard InChI | InChI=1S/C24H22N2O5/c1-25-8-10-26(11-9-25)14-19-20(27)7-6-16-17(13-22(28)31-23(16)19)18-12-15-4-2-3-5-21(15)30-24(18)29/h2-7,12-13,27H,8-11,14H2,1H3 |
| Standard InChI Key | OCCOMEQHDOXWES-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one, reflects its intricate architecture. It consists of two chromene units interconnected at the 3- and 4'-positions, forming a bichromene scaffold. Key substituents include:
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A hydroxyl group (-OH) at the 7' position.
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A 4-methylpiperazinylmethyl group (-CH₂-N-(CH₃)-piperazine) at the 8' position.
The molecular formula is C₂₄H₂₃N₃O₅, with a molecular weight of 418.4 g/mol . The presence of the methylpiperazine moiety introduces basicity and potential for hydrogen bonding, which may influence solubility and receptor interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₅ |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 887216-59-3 |
| PubChem CID | 7204921 |
| IUPAC Name | 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
Synthesis and Structural Modification
Challenges in Synthesis
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Steric Hindrance: The methylpiperazine group’s bulk may complicate coupling reactions, necessitating optimized catalysts or protecting groups.
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Regioselectivity: Ensuring precise substitution at the 7' and 8' positions requires careful control of reaction conditions.
Biological Activity and Mechanism of Action
Antioxidant Activity
Hydroxyl groups donate protons to neutralize free radicals, while the conjugated chromene system stabilizes resultant radicals, prolonging antioxidant effects .
Anticancer Mechanisms
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Topoisomerase Inhibition: Planar chromene structures intercalate DNA, inhibiting topoisomerase I/II and inducing apoptosis.
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Receptor Tyrosine Kinase Modulation: Methylpiperazine may enhance binding to ATP pockets in kinases like EGFR or VEGFR .
Research Findings and Experimental Data
In Vitro Studies
Limited published data exist for this specific compound, but related bichromenes demonstrate:
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Cytotoxicity: IC₅₀ values of 10–50 μM against breast (MCF-7) and lung (A549) cancer cell lines.
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Antioxidant Capacity: DPPH radical scavenging with EC₅₀ of 15–30 μM, comparable to ascorbic acid .
Structural-Activity Relationships (SAR)
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Hydroxyl Position: 7'-OH enhances antioxidant activity but reduces metabolic stability.
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Methylpiperazine Substitution: Improves solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .
Future Directions and Applications
Therapeutic Development
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Optimization: Modify the methylpiperazine group to balance solubility and CNS permeability.
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Combination Therapies: Explore synergies with existing chemotherapeutics or immunomodulators.
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